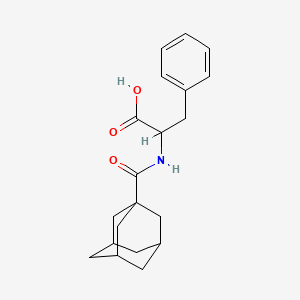

2-(孔雀石-1-基甲酰胺基)-3-苯基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid is a compound that contains an adamantane core . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. It has a unique cage-like structure, which is composed of three cyclohexane rings .

Synthesis Analysis

The synthesis of adamantyl derivatives involves reactions carried out in sulfuric acid media . For instance, N-Adamantylated amides have been synthesized from 1-adamantyl nitrate . In another example, functionally substituted oxiranes were synthesized by epoxidation of unsaturated compounds of the adamantane series with m-chloroperoxybenzoic acid .Molecular Structure Analysis

The molecular structure of 2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid has been determined by NMR spectroscopy, mass spectrometry, and X-ray analysis .Chemical Reactions Analysis

In chemical reactions, 2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid exhibits high reactivity, offering extensive opportunities for its utilization as a starting material for the synthesis of various functional adamantane derivatives . For example, the reaction of oxirane 2c with 98% nitric acid in carbon tetrachloride at –10°C gave 2-(adamantan-1-yl)-3-hydroxypropanoic acid .科学研究应用

治疗潜力和化学创新

2-(金刚烷-1-基甲酰胺基)-3-苯基丙酸虽然没有直接被强调,但它与因其广泛的生物活性谱和潜在治疗应用而被研究的化合物具有相同的结构基序。类似的化合物,例如咖啡酸 (CA) 衍生物,已被广泛研究,揭示了多种生物活性,包括对与氧化应激相关的疾病的潜在治疗意义。基于这些支架的新化学实体的创新开发仍然是药物发现计划中的一个重要趋势,突出了 2-(金刚烷-1-基甲酰胺基)-3-苯基丙酸等结构类似物在药物研究中的相关性(Silva, Oliveira, & Borges, 2014)。

抗癌研究

与 2-(金刚烷-1-基甲酰胺基)-3-苯基丙酸在结构上相关的化合物,例如肉桂酸衍生物,因其抗癌潜力而备受关注。这些衍生物因其传统和最近的抗肿瘤剂而获得认可,表明了丰富的药用传统并强调了苯丙烷骨架在药物研究中的重要性。肉桂酰衍生物在抗肿瘤功效方面的探索展示了对结构相关化合物的持续兴趣(De, Baltas, & Bedos-Belval, 2011)。

神经退行性疾病治疗

金刚烷基支架的药理潜力,包括类似于 2-(金刚烷-1-基甲酰胺基)-3-苯基丙酸的化合物,已针对神经退行性疾病的治疗进行了广泛评估。某些金刚烷衍生物,如金刚烷胺和美金刚烷,目前用于治疗阿尔茨海默病和帕金森病等疾病。金刚烷衍生物的研究突出了针对神经退行性疾病开发新治疗剂的研究的有希望的方向(Dembitsky, Gloriozova, & Poroikov, 2020)。

生物医学应用

壳聚糖及其衍生物,虽然不是直接的 2-(金刚烷-1-基甲酰胺基)-3-苯基丙酸,展示了具有螯合和络合能力的官能团化合物的广泛适用性。壳聚糖的独特特性,例如与金属离子形成络合物的 ability 和其在各种生物医学应用中的使用,强调了结构相关化合物在类似应用中的潜力(Miretzky & Cirelli, 2009)。

作用机制

Target of Action

Adamantane derivatives have been known to exhibit high reactivity, making them useful as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

It’s known that adamantyl-substituted epibromohydrins react with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

It’s known that adamantane derivatives can be utilized in the synthesis of various bioactive compounds and pharmaceuticals , suggesting that they may affect multiple biochemical pathways.

Result of Action

It’s known that some adamantyl derivatives of polynitrogen heterocycles have shown high inhibitory activity against h1n1 influenza a viruses , suggesting that this compound may have similar effects.

未来方向

The future directions for 2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid could involve further exploration of its potential as an inhibitor of the human soluble epoxide hydrolase (hsEH) . Additionally, the development of convenient methods for introducing an NH group into the adamantane core via carbocation transformations could be a promising area of research .

属性

IUPAC Name |

2-(adamantane-1-carbonylamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c22-18(23)17(9-13-4-2-1-3-5-13)21-19(24)20-10-14-6-15(11-20)8-16(7-14)12-20/h1-5,14-17H,6-12H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOZZGCEUIQCFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1397003-14-3 |

Source

|

| Record name | 2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride](/img/structure/B2752193.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2752198.png)

![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2752200.png)

![Tert-butyl N-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2752205.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2752206.png)

![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2752213.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenylsulfanylpurine-2,6-dione](/img/structure/B2752215.png)